REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:12][CH2:11][NH:10][C:8](=[O:9])[CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[CH3:13]OS(OC)(=O)=O>>[CH3:3][C:1]([CH:5]1[CH2:6][CH2:7][C:8]([O:9][CH3:13])=[N:10][CH2:11][CH2:12]1)([CH3:4])[CH3:2]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(=O)NCC1
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
title material
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Quantity
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2.7 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield
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Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C1CCN=C(CC1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |